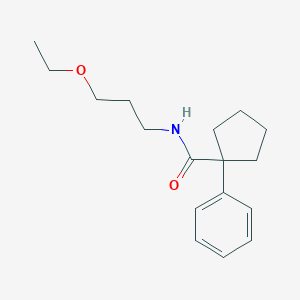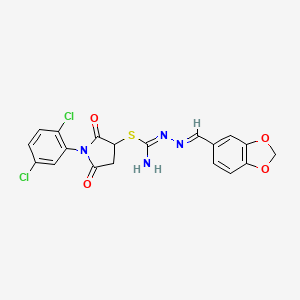![molecular formula C15H20N2O3 B4750076 N-[(4-benzyl-1-piperidinyl)carbonyl]glycine](/img/structure/B4750076.png)
N-[(4-benzyl-1-piperidinyl)carbonyl]glycine
Descripción general
Descripción
N-[(4-benzyl-1-piperidinyl)carbonyl]glycine, also known as CPPene, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It was first synthesized in the early 1990s and has since been investigated for its ability to modulate the activity of certain neurotransmitters in the brain.
Aplicaciones Científicas De Investigación
N-[(4-benzyl-1-piperidinyl)carbonyl]glycine has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to modulate the activity of certain neurotransmitters in the brain, including glutamate and dopamine. This modulation has been linked to improvements in cognitive function, memory, and mood.
Mecanismo De Acción
N-[(4-benzyl-1-piperidinyl)carbonyl]glycine acts as a competitive antagonist at the glycine-binding site of the N-methyl-D-aspartate (NMDA) receptor. This receptor is involved in the regulation of synaptic plasticity, learning, and memory. By blocking the glycine-binding site, N-[(4-benzyl-1-piperidinyl)carbonyl]glycine reduces the activity of the NMDA receptor, leading to a decrease in glutamate release and an overall reduction in excitatory neurotransmission.
Biochemical and Physiological Effects:
N-[(4-benzyl-1-piperidinyl)carbonyl]glycine has been shown to have a number of biochemical and physiological effects. It has been linked to improvements in cognitive function, memory, and mood, as well as a reduction in anxiety and depression. It has also been shown to have neuroprotective effects, reducing the damage caused by ischemia and other forms of brain injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[(4-benzyl-1-piperidinyl)carbonyl]glycine has several advantages as a research tool. It is a highly specific antagonist of the glycine-binding site of the NMDA receptor, making it a useful tool for studying the role of this receptor in various neurological and psychiatric disorders. However, N-[(4-benzyl-1-piperidinyl)carbonyl]glycine has some limitations. It has a relatively short half-life and is rapidly metabolized in vivo, making it difficult to use in long-term studies. Additionally, its effects on other neurotransmitter systems are not well understood, and further research is needed to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for research on N-[(4-benzyl-1-piperidinyl)carbonyl]glycine. One area of interest is its potential use as a therapeutic agent for various neurological and psychiatric disorders, such as Alzheimer's disease, schizophrenia, and depression. Another area of interest is its use as a research tool to further understand the role of the NMDA receptor in various brain functions and disorders. Additionally, further research is needed to optimize the synthesis method and improve the pharmacokinetic properties of the compound.
Propiedades
IUPAC Name |
2-[(4-benzylpiperidine-1-carbonyl)amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c18-14(19)11-16-15(20)17-8-6-13(7-9-17)10-12-4-2-1-3-5-12/h1-5,13H,6-11H2,(H,16,20)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGLIZLKYEBPTJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)NCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-benzylpiperidin-1-yl)carbonyl]glycine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-chlorophenyl 4-[(4-formylphenoxy)methyl]benzoate](/img/structure/B4750000.png)
![2-(4-ethoxyphenyl)-5-[(2-furylmethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B4750012.png)
![2-{[4-allyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B4750016.png)


![2-{5-bromo-2-ethoxy-4-[(propylamino)methyl]phenoxy}-N-phenylacetamide](/img/structure/B4750050.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-N'-(2,4-dimethoxyphenyl)thiourea](/img/structure/B4750057.png)

![2-phenyl-4-[3-(2-propyn-1-yloxy)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B4750065.png)

![N-[3-(aminocarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]-4-bromo-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B4750084.png)
